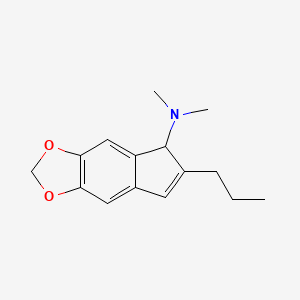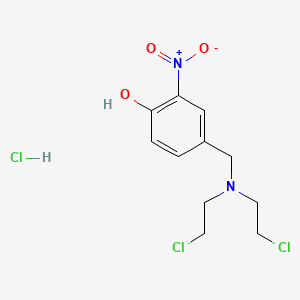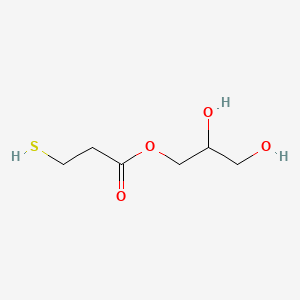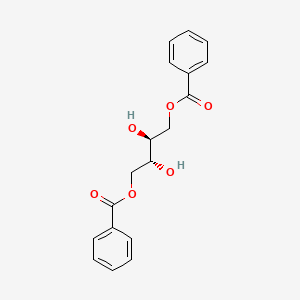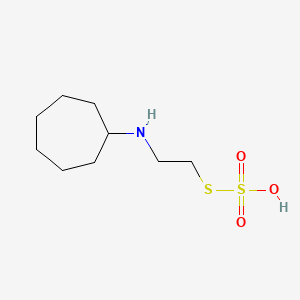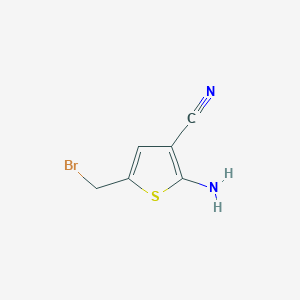
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromomethyl group, and a carbonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur. This reaction typically requires a base catalyst and can be performed under solvent-free conditions using high-speed vibration milling . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride for oxidation and reduction reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include a wide range of substituted thiophene derivatives, which can exhibit diverse biological and chemical properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile has numerous applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex heterocyclic systems and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors, receptor modulators, and other biologically relevant molecules.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or enzymes . These interactions can modulate the function of the targets, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylthiophene-3-carbonitrile: Lacks the bromomethyl group, leading to different reactivity and applications.
2-Amino-5-(chloromethyl)thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
2-Amino-5-(hydroxymethyl)thiophene-3-carbonitrile: Contains a hydroxymethyl group, which can participate in different types of chemical reactions.
Uniqueness
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Eigenschaften
Molekularformel |
C6H5BrN2S |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2-amino-5-(bromomethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H5BrN2S/c7-2-5-1-4(3-8)6(9)10-5/h1H,2,9H2 |
InChI-Schlüssel |
ZBIPCRNQMFFGHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1C#N)N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
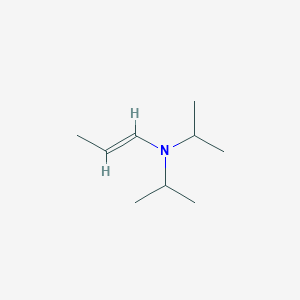

![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
